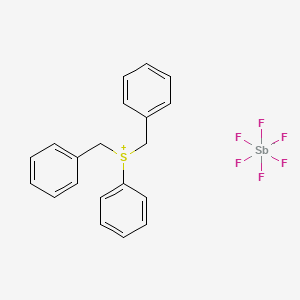
Dibenzylphenylsulfonium hexafluoroantimonate
Cat. No. B8726177
M. Wt: 527.2 g/mol
InChI Key: LYMXRISDXSCHPR-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US05149767
Procedure details


A mixture of 123.0 g (0.325 mol) of dibenzylsulfonium tetrafluoroborate in 400 ml of methylene chloride is dissolved in a 2 liter round-bottomed flask at RT under N2 to give a clear solution. 117.8 g of sodium hexafluoroantimonate are then added and the mixture is stirred at RT for 31/2 h. The suspension is now filtered over silica gel and the solvent is removed from the filtrate using a rotary evaporator. The slightly reddish viscous residue is dissolved again in 250 ml of methanol, and after addition of 250 ml of water the product is allowed to crystallize at RT for 1-2 h. The suspension is filtered and the residue is washed with water. The product is then dried under a high vacuum at RT overnight. 163.9 g (95% of theory) of dibenzylphenylsulfonium hexafluoroantimonate are obtained as white crystals of melting point 105°-109° C.
Name
dibenzylsulfonium tetrafluoroborate
Quantity
123 g
Type
reactant
Reaction Step One


Name
sodium hexafluoroantimonate
Quantity
117.8 g
Type
reactant
Reaction Step Two

Yield
95%
Identifiers


|
REACTION_CXSMILES
|
F[B-](F)(F)F.[CH2:6]([SH+:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[F:21][Sb-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[Na+]>C(Cl)Cl>[F:21][Sb-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[CH2:14]([S+:13]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,2.3,5.6|
|
Inputs


Step One
|
Name
|
dibenzylsulfonium tetrafluoroborate
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C(C1=CC=CC=C1)[SH+]CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
sodium hexafluoroantimonate
|
|
Quantity
|
117.8 g
|
|
Type
|
reactant
|
|
Smiles
|
F[Sb-](F)(F)(F)(F)F.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at RT for 31/2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved in a 2 liter round-bottomed flask at RT under N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is now filtered over silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The slightly reddish viscous residue is dissolved again in 250 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition of 250 ml of water the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize at RT for 1-2 h
|
|
Duration
|
1.5 (± 0.5) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is then dried under a high vacuum at RT overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[Sb-](F)(F)(F)(F)F.C(C1=CC=CC=C1)[S+](C1=CC=CC=C1)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 163.9 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 191.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
